Glyoxal

Catalog No.
S8053498
CAS No.
63986-13-0
M.F
C2H2O2
C2H2O2
OHCCHO
M. Wt
58.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glyoxal

CAS Number

63986-13-0

Product Name

Glyoxal

IUPAC Name

oxaldehyde

Molecular Formula

C2H2O2
C2H2O2
OHCCHO

Molecular Weight

58.04 g/mol

InChI

InChI=1S/C2H2O2/c3-1-2-4/h1-2H

InChI Key

LEQAOMBKQFMDFZ-UHFFFAOYSA-N

SMILES

C(=O)C=O

Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992)
Sol in anhydrous solvents
In water, miscible at 20 °C

Canonical SMILES

C(=O)C=O

Description

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.
Glyoxal is the dialdehyde that is the smallest possible and which consists of ethane having oxo groups on both carbons. It has a role as a pesticide, an agrochemical, an allergen and a plant growth regulator.
glyoxal is a natural product found in Sesamum indicum with data available.
A 2-carbon aldehyde with carbonyl groups on both carbons.

Glyoxal, with the chemical formula OCHCHO, is the simplest dialdehyde, consisting of two aldehyde functional groups. It appears as a white crystalline solid at low temperatures and transitions to a yellow liquid near its melting point of 15 °C. In its gaseous state, glyoxal exhibits a green color. Pure glyoxal is rarely encountered; it is typically handled as a 40% aqueous solution due to its high reactivity and tendency to form hydrates and oligomers. Glyoxal is produced industrially primarily through the gas-phase oxidation of ethylene glycol or the liquid-phase oxidation of acetaldehyde with nitric acid .

, including hydration, polymerization, and oxidation. The hydration of glyoxal leads to the formation of several oligomers, which are significant in atmospheric chemistry as they contribute to secondary organic aerosol formation. In aqueous environments, glyoxal reacts with hydroxyl radicals, resulting in products like formic acid and oxalic acid depending on the reaction conditions. The oxidation mechanisms can vary significantly based on the presence of different oxidants such as ozone or nitrogen dioxide .

Key reactions include:

  • Hydration: Glyoxal can hydrate to form diols.
  • Oligomerization: Glyoxal oligomers form through nucleophilic addition reactions in aqueous solutions.
  • Oxidation: Under oxidative conditions, glyoxal can yield various carboxylic acids and nitrogen-containing products .

Glyoxal exhibits biological activity that warrants attention due to its potential effects on human health and the environment. It is known to be cytotoxic and can induce oxidative stress in cells. Glyoxal has been implicated in various biological processes, including its role as a precursor in the formation of advanced glycation end-products, which are associated with diabetic complications and aging. Furthermore, its reactivity with proteins can lead to modifications that disrupt cellular functions .

Glyoxal can be synthesized through several methods:

  • Industrial Production:
    • Gas-phase oxidation: Ethylene glycol is oxidized in the presence of silver or copper catalysts (Laporte process).
    • Liquid-phase oxidation: Acetaldehyde is oxidized using nitric acid.
  • Laboratory Methods:
    • Oxidation of acetaldehyde with selenious acid.
    • Ozonolysis of benzene.
    • Heating glyoxal hydrates with phosphorus pentoxide to obtain anhydrous glyoxal .

Glyoxal has diverse applications across various industries:

  • Textile and Paper Industries: Used as a crosslinking agent for starch-based formulations and in wrinkle-resistant treatments for fabrics.
  • Polymer Chemistry: Acts as a solubilizer and cross-linking agent.
  • Organic Synthesis: Serves as a building block for synthesizing heterocycles such as imidazoles.
  • Histology: Utilized as a fixative for preserving biological samples for microscopic examination .

Recent studies have examined glyoxal's interactions with various atmospheric components and biological systems. In atmospheric chemistry, glyoxal participates in multiphase reactions that contribute to secondary organic aerosol formation, influencing climate and air quality. Its interactions with nitrogen-containing compounds have been shown to enhance oligomer formation under specific conditions, which could affect aerosol properties significantly .

In biological contexts, glyoxal's reactivity with proteins has been studied for its implications in health-related issues such as diabetes and aging, where it contributes to cellular damage through the formation of advanced glycation end-products .

Glyoxal shares similarities with other dialdehydes and aldehydes but is unique due to its structure and reactivity profile. Below are some similar compounds:

CompoundChemical FormulaCharacteristics
FormaldehydeCH₂OSimplest aldehyde; highly reactive; used in preservation
AcetaldehydeC₂H₄OA common aldehyde; used in synthesis; less reactive than glyoxal
MalondialdehydeC₃H₄O₂Contains two aldehyde groups; involved in lipid peroxidation
BenzaldehydeC₇H₆OAromatic aldehyde; less reactive; used in flavoring

Glyoxal's unique properties stem from its two adjacent carbonyl groups, making it highly reactive compared to other similar compounds. This reactivity allows glyoxal to participate in complex atmospheric processes and biological interactions that are not characteristic of simpler aldehydes .

Physical Description

Glyoxal appears as yellow crystals melting at15 °C. Hence often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.
Dry Powder; Liquid
Commercially available as a 40% aqueous solution, clear to slightly yellow with a faint, sour odor; [AIHA] Yellow solid that turns white on cooling; Vapors are green; mp = 15 deg C; [Merck Index] Liquid; Yellow solid below 15 deg C; [Reference #1]
Liquid
COLOURLESS-TO-PALE-YELLOW LIQUID.
Yellow prisms which turn white on cooling; soluble in anhydrous solvents. Often encountered as a light yellow liquid with a weak sour odor. Vapor has a green color and burns with a violet flame.

Color/Form

Yellow prisms or irregular pieces turning white on cooling; opaque at 10 °C; vapors are green
Yellow crystals or light yellow liquid

XLogP3

-0.4

Hydrogen Bond Acceptor Count

2

Exact Mass

58.005479302 g/mol

Monoisotopic Mass

58.005479302 g/mol

Boiling Point

124 °F at 776 mmHg (NTP, 1992)
51 °C at 776 mm Hg
104 °C
124 °F

Flash Point

428 °F (NTP, 1992)
428 °F
>100 °C

Heavy Atom Count

4

Vapor Density

greater than 1.0 (NTP, 1992) (Relative to Air)
2.0 (Air = 1)
Relative vapor density (air = 1): 1.27
>1

Density

1.29 at 68 °F (liquid,40% solution) (USCG, 1999)
1.14 g/cu cm at 20 °C
Relative density (water = 1): 1.27
1.29

Odor

Mild odor

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

59 °F (NTP, 1992)
15 °C for pure glyoxal and approximately -10 °C for the 40% solution
15 °C
-14 °C
59 °F

UNII

50NP6JJ975

Related CAS

25266-42-6

Mechanism of Action

Glyoxal attacks the amino groups of proteins, nucleotides, and lipids with its highly reactive carbonyl groups. A sequence of non-enzymatic reactions, called glycation, yields stable advanced glycation end-products (AGEs) with a background extent of 0.1-1% of lysine and arginine residues in proteins and 1 in 1.0 X 10-7 nucleotides in DNA. ... Glyoxal forms stable adducts with guanosine by reaction with the N-1 as well as with the exocyclic nitrogen of guanine. The rate of glyoxal-guanine adduct formation is rapid under physiological conditions. A stable tricyclic glyoxal-DNA adduct is formed by covalent binding to two nitrogens of guanine under physiological conditions in vitro. Besides 8-hydroxy-deoxyguanosine, the glyoxal-deoxyguanosine (dG) adduct is one of the major deoxyguanosine oxidation products, being formed by oxygen radicals, lipid peroxidation systems, various types of oxidative stress, and UV irradiation and after in vivo exposure to beta-hydroxy-substituted N-nitrosamines.
Glyoxal ... is considered an important intermediate in the formation of advanced glycation end-products (AGEs). AGE modification alters protein function and inactivates enzymes, resulting in disturbance of cellular metabolism, impaired proteolysis, and inhibition of cell proliferation and protein synthesis. The extent of AGE modification increases with the increasing life span of proteins. Consequently, AGEs are especially associated with long-lived proteins, such as collagens, lens crystallins, and neurofilaments, but also have been identified in shorter-lived proteins, including hemoglobin, plasma proteins, lipoproteins, and intracellular proteins.
Inhibition studies in bacterial mutagenicity tests demonstrated the production of the reactive oxygen species superoxide, hydrogen peroxide, and singlet oxygen from glyoxal. The mutagenic activity of glyoxal is related to singlet oxygen, as well as to the intracellular GSH level. The hydroxyl radical plays a prominent role in glyoxal-induced DNA cleavage.
... Isolated rat hepatocytes were incubated with different concentrations of glyoxal. Glyoxal by itself was cytotoxic at 5mM, depleted GSH, formed reactive oxygen species (ROS) and collapsed the mitochondrial membrane potential. Glyoxal also induced lipid peroxidation and formaldehyde formation. Glycolytic substrates, eg fructose, sorbitol and xylitol inhibited glyoxal-induced cytotoxicity and prevented the decrease in mitochondrial membrane potential suggesting that mitochondrial toxicity contributed to the cytotoxic mechanism. Glyoxal cytotoxicity was prevented by the glyoxal traps d-penicillamine or aminoguanidine or ROS scavengers were also cytoprotective even when added some time after glyoxal suggesting that oxidative stress contributed to the glyoxal cytotoxic mechanism.

Vapor Pressure

18 mmHg at 68 °F (NTP, 1992)
255 mm Hg at 25 °C /extrapolated/
Vapor pressure, kPa at 20 °C: 2.4
18 mmHg

Absorption Distribution and Excretion

In biological materials, less than 10% of the glyoxal present is in unbound forms in aqueous solution (free glyoxal and hydrates), as most of the reactive carbonyl groups are reversibly bound to cysteinyl, lysyl, and arginyl residues of proteins.
The endogenous concentrations of glyoxal in human tissues and body fluids, as with other alpha-oxoaldehydes, are limited by the high catalytic efficiency of the glyoxalase system as well as by the rapid reaction of glyoxal with proteins.
After acute and chronic oral administration, there is evidence of systemic absorption, with distribution to erythrocytes, liver, lung, kidney, pancreas, and adrenal glands. There is some qualitative evidence that glyoxal is absorbed after dermal exposure. Granular and vacuole degeneration in liver, kidney, and pancreas have been observed along with a distinct increase in blood glucose levels following dermal application.

Metabolism Metabolites

/In lab animals/...urine contained oxalic acid the day following oral administration but disappeared during the two next weeks.
The cytosolic GSH-dependent glyoxalase system is the major pathway for the detoxification of glyoxal ... Glyoxal reacts non-enzymatically with GSH with formation of a hemithioacetal, which is subsequently converted to S-glycolylglutathione by glyoxalase I. Glyoxalase II catalyses the hydrolysis of S-glycolylglutathione to glycolate, re-forming the GSH from the first reaction. The activity of glyoxalase I in situ is approximately proportional to the cytosolic concentration of GSH. When GSH is severely depleted (eg, under conditions of oxidative stress), however, 2-oxoaldehyde dehydrogenase and aldose reductase may also metabolize glyoxal. Imbalances in intracellular redox systems may impair these detoxification mechanisms, resulting in higher levels of glyoxal. A further GSH-independent route of detoxification via glyoxalase III exists.
Glyoxal is metabolized in vitro by the rat liver to oxalic acid via glycolic acid and glyoxylic acid.

Associated Chemicals

Glyoxal dihydrate; 4405-13-4

Wikipedia

Glyoxal

Use Classification

Agrochemicals -> Pesticides
Cosmetics -> Antimicrobial

Methods of Manufacturing

Oxidation of acetaldehyde with nitric acid
By oxidation of acetaldehyde by nitric or selenious acid. Lubawin, Ber. 8, 768 (1875); Wyss Ber. 10, 1366 (1877); Kolln, Ann. 416, 230 (1918); Riley et al. J Am Chem Soc 1932; Ronzio, Waugh, Org Syn, Collection Volume 3 438 (1955); by hydrolysis of dichlorodioxane: Butler, Cretcher, J Am Chem Soc, 54, 2988 (1932).
Solution of monomer are obtained on heating polymer with anethole, phenetole, safrole, methyl nonyl ketone, or benzaldehyde.
By the vapor-phase oxidation of ethylene glycol
For more Methods of Manufacturing (Complete) data for GLYOXAL (6 total), please visit the HSDB record page.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Construction
Not Known or Reasonably Ascertainable
Oil and Gas Drilling, Extraction, and Support activities
Paint and Coating Manufacturing
Plastics Material and Resin Manufacturing
Synthetic Dye and Pigment Manufacturing
Textiles, apparel, and leather manufacturing
Wholesale and Retail Trade
Ethanedial: ACTIVE

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 556.1; Procedure: Gas chromatography/electron capture detection; Analyte: glyoxal; Matrix: finished drinking water and raw source water; Detection Limit: 0.39 ug/L.
Method: EPA-TSC/NERL 556; Procedure: Pentafluorbenzylhydroxylamine derivatization and capillary gas chromatography with electron capture detection; Analyte: glyoxal; Matrix: finished drinking water and raw source water; Detection Limit: 0.59 ug/L.

Storage Conditions

Well closed.
During storage it may spontaneously polymerize and ignite.

Dates

Modify: 2023-11-23

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